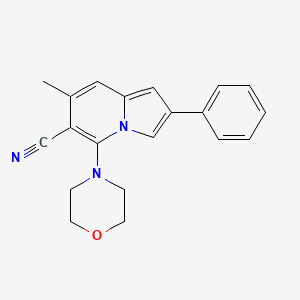

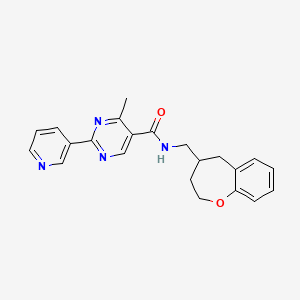

![molecular formula C20H24N4O4 B5594391 1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)

1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione" involves multiple steps, often starting from simpler diazaspiro and imidazolidinedione precursors. Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis pathway for a closely related compound, highlighting the synthesis efficiency of such complex molecules with high yields and no need for further purification, offering a pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of related spirocyclic compounds has been extensively studied using X-ray diffraction and other analytical techniques. Manjunath et al. (2011) investigated the crystal and molecular structure of a benzyl-azaspiro compound, revealing its crystallization in the triclinic class and the presence of inter- and intramolecular hydrogen bonds that contribute to its stability (Manjunath et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[4.5]decane derivatives have been explored to modify and enhance their properties. For instance, Srinivas et al. (2008) synthesized a series of compounds through condensation reactions followed by treatment with thiomalic acid, showcasing the chemical versatility and potential for generating diverse derivatives with varied biological activities (Srinivas et al., 2008).

Wissenschaftliche Forschungsanwendungen

Tachykinin NK2 Receptor Antagonism

1-[2-(2-Benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione has shown potential as a tachykinin NK2 receptor antagonist. This compound demonstrated potent NK2 receptor antagonism in guinea pig trachea and showed a 1000-fold selectivity for NK2 receptors over NK1. It was effective against NK2 receptor agonist-induced bronchoconstriction in guinea pigs, both intravenously and orally (Smith et al., 1995).

Antihypertensive Activity

This compound has also been explored for its antihypertensive properties. Studies have identified certain derivatives with activity in spontaneously hypertensive rats. These studies emphasize the importance of substituent modification in enhancing biological activity and highlight the potential of these compounds in treating hypertension (Caroon et al., 1981).

Corrosion Inhibition

Research has also been conducted on imidazolidine derivatives, including this compound, for their application in corrosion inhibition. These compounds have shown promising results in inhibiting the corrosion of steel in acidic environments. The effectiveness of these inhibitors is attributed to their strong interaction with the metal surface, thereby reducing the rate of corrosion (Wazzan et al., 2018).

Molecular Structure Analysis

Structural analysis of similar imidazolidine derivatives has been carried out to understand their geometric and bonding characteristics. This information is crucial for designing compounds with desired biological or chemical properties (Staško et al., 2002).

Pharmaceutical Applications

Several studies have synthesized new derivatives of imidazolidine and evaluated them for various pharmaceutical applications, including as serotonin receptor antagonists and adrenergic receptor blockers. This research underscores the compound's significance in developing new therapeutic agents (Czopek et al., 2016).

Eigenschaften

IUPAC Name |

1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c25-16-12-23(19(28)21-16)13-18(27)22-8-6-20(7-9-22)10-17(26)24(14-20)11-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,21,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPVNETUHDHMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C(=O)CN4CC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)

![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)

![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)

![1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594378.png)

![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)

![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)